molecular formula C21H25N3O3 B14934369 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B14934369
M. Wt: 367.4 g/mol
InChI Key: LNMJPXSGVFIKOY-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a pyrrolidinone ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves the condensation of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine . The reaction conditions often include the use of aromatic aldehydes, acetone, and acetophenone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, aromatic aldehydes, acetone, and acet

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C21H25N3O3/c25-19(16-21(9-14-27-15-10-21)23-11-1-2-12-23)22-17-5-7-18(8-6-17)24-13-3-4-20(24)26/h1-2,5-8,11-12H,3-4,9-10,13-16H2,(H,22,25)

InChI Key

LNMJPXSGVFIKOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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